Pkr-IN-C16
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Overview
Description
Pkr-IN-C16 is a specific inhibitor of protein kinase R (PKR), a double-stranded RNA-dependent protein kinase. This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biology. It is known for its ability to inhibit the autophosphorylation of PKR, thereby unlocking the translation blockade induced by PKR in primary neuronal cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pkr-IN-C16 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in various solvents for use in different applications .
Chemical Reactions Analysis
Types of Reactions
Pkr-IN-C16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Pkr-IN-C16 has a wide range of scientific research applications, including:
Mechanism of Action
Pkr-IN-C16 exerts its effects by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways that are involved in various cellular processes, including protein synthesis and apoptosis. The compound has an IC50 value of 186-210 nM, indicating its potency as a PKR inhibitor .
Comparison with Similar Compounds
Pkr-IN-C16 is unique in its specificity for PKR and its ability to inhibit autophosphorylation. Similar compounds include:
Imidazolo-oxindole PKR inhibitor C16: Another specific inhibitor of PKR with similar properties.
6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide: A novel PKR inhibitor with anti-apoptotic properties.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.
Properties
Molecular Formula |
C13H8N4OS |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |
InChI Key |
VFBGXTUGODTSPK-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.